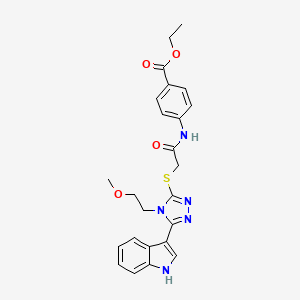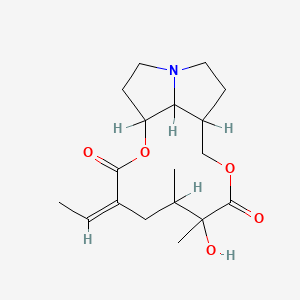
Platiphillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platiphillin is a pyrrolizidine alkaloid derived from plants of the Senecio genus. It is known for its medicinal properties, particularly its antispasmodic and vasodilatory effects. This compound is used in various therapeutic applications, including the treatment of gastrointestinal and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platiphillin can be synthesized through several methods. One common approach involves the extraction of total alkaloids from the groundsel (Senecio) herb using a 40-70% aqueous-alcoholic solution. The extract is then concentrated, and the N-oxide forms of the alkaloids are reduced. The total alkaloid bases are converted to a methylene chloride solution, and the alkaloid sulfate salts are purified with methylene chloride. The technical sum of alkaloid bases is precipitated with ammonia, and the technical this compound base is separated by treatment with boiling 96% alcohol. Finally, this compound hydrotartrate is isolated by crystallization from an alcoholic filtrate containing tartaric acid .
Industrial Production Methods
In industrial settings, this compound is typically prepared from the above-ground parts of ragweed (Senecio platyphyllus). The alkaloids in ragweed are present in both oxidized (N-oxide) and reduced forms. For medicinal purposes, only the reduced form of this compound is used. The extraction process involves boiling dichloroethane, which leads to the isolation of the alkaloids. The alkaloids are then purified and converted into the desired form for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Platiphillin undergoes various chemical reactions, including oxidation, reduction, and substitution. The N-oxide form of this compound can be reduced using potassium peroxymonosulfate, which is a common reagent for this transformation .
Common Reagents and Conditions
Oxidation: Potassium peroxymonosulfate is used to oxidize this compound to its N-oxide form.
Reduction: The N-oxide form can be reduced back to the base form using nascent hydrogen.
Substitution: Various organic solvents and acids are used in the extraction and purification processes.
Major Products
The major products formed from these reactions include this compound hydrotartrate and other alkaloid derivatives, such as seneciphylline .
Scientific Research Applications
Platiphillin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of pyrrolizidine alkaloids.
Biology: this compound’s effects on cellular processes and its interactions with biological molecules are of interest in biological research.
Medicine: It is used therapeutically for its antispasmodic and vasodilatory properties.
Mechanism of Action
Platiphillin exerts its effects by acting on the smooth muscles of the gastrointestinal and cardiovascular systems. It has an atropine-like action, causing mydriasis (dilation of the pupils) and relaxation of intestinal peristalsis. This compound antagonizes acetylcholine, leading to its antispasmodic effects. The molecular targets include muscarinic acetylcholine receptors, which are involved in the regulation of smooth muscle contraction .
Comparison with Similar Compounds
Platiphillin is similar to other pyrrolizidine alkaloids, such as seneciphylline and retrorsine. it is unique in its specific therapeutic applications and its relatively lower toxicity compared to other pyrrolizidine alkaloids. The following are some similar compounds:
Seneciphylline: Another pyrrolizidine alkaloid with similar chemical properties but higher toxicity.
Retrorsine: Known for its hepatotoxic effects, making it less suitable for therapeutic use compared to this compound.
This compound’s unique combination of therapeutic efficacy and lower toxicity makes it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
(4Z)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
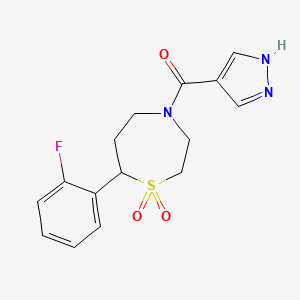
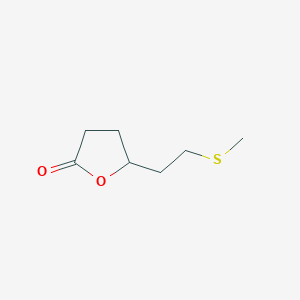
![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)
![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)
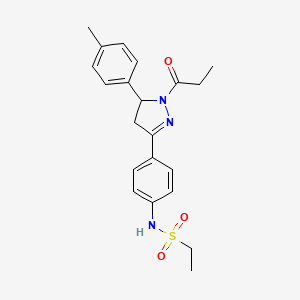
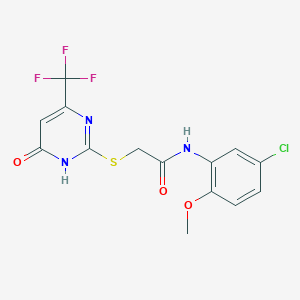
![(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2965017.png)
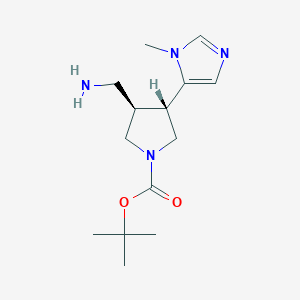
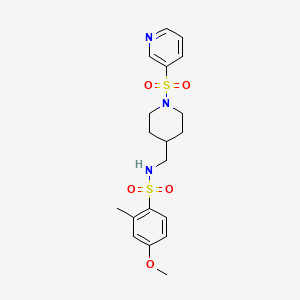
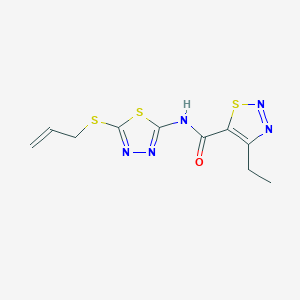
![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one](/img/structure/B2965027.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)
